Imidazo[4,3-b][1,3]thiazole-5-thiol
Description
Imidazo[4,3-b][1,3]thiazole-5-thiol is a heterocyclic compound featuring a fused imidazole and thiazole ring system with a thiol (-SH) group at position 3. The thiol group enhances reactivity, enabling interactions with biological targets via hydrogen bonding, disulfide formation, or metal coordination.
Properties
Molecular Formula |
C5H4N2S2 |
|---|---|
Molecular Weight |
156.2 g/mol |
IUPAC Name |
6H-imidazo[5,1-b][1,3]thiazole-5-thione |
InChI |
InChI=1S/C5H4N2S2/c8-5-6-3-4-7(5)1-2-9-4/h1-3H,(H,6,8) |
InChI Key |
ZTSFFTMBGNWYBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2=CNC(=S)N21 |
Origin of Product |
United States |
Preparation Methods
Heterocyclic Cyclization of Thiazole and Imidazole Derivatives
One prevalent method involves cyclization of suitably functionalized thiazole and imidazole derivatives. For instance, the synthesis of imidazo[4,5-e]thiazino[2,3-c]triazines, which are structurally related, proceeds via cascade hydrolysis and skeletal rearrangement of acetic acid esters under basic conditions (potassium hydroxide in methanol). This process involves initial hydrolysis of ester groups, followed by ring expansion and rearrangement to form the fused heterocycle.
Imidazo[4,5-e]thiazolo[2,3-c][1,2,4]triazin-7(8H)-ylidene)acetic acid esters
+ KOH, MeOH
→ Imidazo[4,3-b][1,3]thiazole-5-thiol derivatives
- Yield varies between 58-69%, depending on substituents and reaction conditions.
- The rearrangement involves hydrolysis of ester groups, followed by ring expansion, as confirmed by spectral analysis.
Condensation of Imidazole-2-Thiols with Halogenated Ketones
Another notable pathway involves the regioselective reaction of imidazole-2-thiols with α-haloketones, leading to imidazo[2,1-b]thiazoles. This method typically employs reflux conditions in organic solvents such as o-xylene, with reaction times ranging from 3 to 6 hours.
| Parameter | Typical Value |
|---|---|
| Solvent | o-Xylene |
| Temperature | Reflux |
| Time | 3-6 hours |
| Reagents | Imidazole-2-thiol, α-haloketone |
- Yields of 50-70% are common.
- The regioselectivity depends on the nature of the halogen and the substituents on the imidazole ring.
Cascade and Rearrangement Reactions
Recent studies demonstrate cascade reactions involving hydrolysis, skeletal rearrangement, and ring expansion, often mediated by strong bases like potassium hydroxide or sodium hydroxide in protic solvents. These processes facilitate the formation of fused heterocycles with thiol functionalities at specific positions.
Starting material: Imidazo[4,5-e][1,3]thiazino[2,3-c][1,2,4]triazines
+ KOH, MeOH
→ this compound
- The rearrangement is regioselective, favoring the formation of the thiol derivative.
- The process is efficient, with reaction times around 5 hours and yields exceeding 60%.
Reaction of Imidazole-2-Thiols with Sulfonyl Chlorides and Related Reagents
The synthesis of substituted imidazo[2,1-b]thiadiazoles involves nucleophilic substitution of imidazole-2-thiols with sulfonyl chlorides, leading to sulfonamide derivatives that can be further cyclized or functionalized.
Imidazole-2-thiol + N-(sulfonyl)phenyldichloroacetaldimine
→ N-(2-phenylimidazo[2,1-b][1,3]thiadiazol-3-yl) sulfonamide
- Reflux in organic solvents such as acetonitrile or ethanol.
- Presence of base like triethylamine to facilitate nucleophilic attack.
- Yields of approximately 50-70%.
- The sulfonamide group enhances biological activity and stability.
Photochemical and Dipolar Cycloaddition Methods
Advanced synthetic routes utilize dipolar cycloaddition reactions, particularly from diazo compounds, to construct the thiadiazole core. These methods often involve photochemical activation or the use of diazomethane derivatives, leading to high regioselectivity.
Aryl sulphonyl sulfines + diazomethane
→ Δ 3-1,3,4-thiadiazole 1-oxide (unstable intermediate)
→ Rearranged imidazo[2,1-b][1,3,4]thiadiazole
- Efficient for synthesizing diverse derivatives.
- Yields depend on substituents and reaction conditions, typically 40-65%.
Summary Data Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions: Imidazo[4,3-b][1,3]thiazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the imidazole or thiazole rings.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the fused ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the imidazo[4,3-b][1,3]thiazole core .
Scientific Research Applications
Imidazo[4,3-b][1,3]thiazole-5-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of imidazo[4,3-b][1,3]thiazole-5-thiol involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases and enzymes involved in cellular signaling pathways. The compound’s ability to form stable complexes with metal ions also contributes to its biological activity . Additionally, its thiol group can undergo redox reactions, influencing cellular redox balance and signaling .
Comparison with Similar Compounds
Structural Analogues with Varied Ring Systems
Imidazo[2,1-b][1,3]thiazole Derivatives
Compounds like 4-ethyl-5-{6-methylimidazo[2,1-b][1,3]thiazol-5-yl}-4H-1,2,4-triazole-3-thiol (CAS: 1105191-31-8) share the imidazothiazole core but differ in ring fusion ([2,1-b] vs. [4,3-b]) and substituents. The [2,1-b] isomer often exhibits antitumor activity, as seen in guanylhydrazone derivatives (e.g., compound 11 in ), which inhibit RSK2 kinase (IC₅₀: 0.2–1.0 µM) and show cytostatic effects in cancer cell lines .
Thiazolo[4,3-b]-1,3,4-thiadiazole Derivatives
These compounds replace the imidazole ring with a thiadiazole, as in 5-methyl-2-R-2-hydrothiazolo[3,4-d]-1,2,4-triazolo[4,3-b]-1,3,4-thiadiazole (). The thiadiazole introduces additional sulfur atoms, enhancing metabolic stability but reducing solubility. Such derivatives are synthesized via aldehyde-thioglycolic acid condensations, differing from imidazothiazole routes .
Functional Group Variations
Thiol-Containing Analogues
- 1-Methyltetrazole-5-thiol (MTT) and 2-methyl-1,3,4-thiadiazole-5-thiol (MTD) : These cephalosporin metabolites undergo S-methylation via thiopurine methyltransferase (TPMT), reducing their inhibitory activity on γ-carboxylation (MTT IC₅₀: 0.26 mM vs. S-methyl-MTT IC₅₀: >10 mM). Imidazo[4,3-b][1,3]thiazole-5-thiol may similarly undergo methylation, impacting its pharmacokinetics .
- 5-(2-Substitutedaryl-1,3-benzoxazol-5-yl)-1,3,4-thiadiazole-2-thiols : Synthesized via sulfuric acid-mediated cyclization, these compounds lack the imidazole ring but demonstrate how thiol positioning affects antimicrobial activity .
Fluorinated Derivatives
6-(4-Fluorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde () incorporates electron-withdrawing fluorine to enhance binding to hydrophobic pockets. The aldehyde group offers a site for further functionalization, unlike the thiol in the target compound .
Pharmacological Profiles
Q & A
Q. What are the optimal synthetic routes for Imidazo[4,3-b][1,3]thiazole-5-thiol, and how can reaction conditions be systematically optimized?
- Methodological Answer : Begin with Friedel-Crafts acylation or multicomponent reactions under solvent-free conditions to minimize side products . Use thin-layer chromatography (TLC) for real-time monitoring and electrothermal apparatus for melting-point analysis to verify purity . Optimize parameters (e.g., temperature, catalyst loading) via factorial design experiments to identify critical variables . For example, Eaton’s reagent has shown high selectivity (90–96% yields) in similar imidazo-thiazole syntheses .
Q. How can the structural integrity of this compound be validated post-synthesis?
- Methodological Answer : Combine spectroscopic techniques:
- IR spectroscopy to confirm sulfur-containing functional groups (e.g., thiol stretches at 2550–2600 cm⁻¹).
- NMR (¹H and ¹³C) to verify aromatic proton environments and heterocyclic ring connectivity .
- Elemental analysis (C, H, N, S) to match theoretical vs. experimental compositions . Cross-reference data with computational tools (e.g., PubChem or InChI key validation) .
Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?
- Methodological Answer : Prioritize assays aligned with known imidazo-thiazole activities:
- Antimicrobial : Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria .
- Anticancer : MTT assay on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ calculations .
- Anti-inflammatory : COX-2 inhibition via ELISA . Include positive controls (e.g., doxorubicin for anticancer) and validate results with triplicate experiments.
Advanced Research Questions
Q. How can computational modeling predict the binding mechanisms of this compound to biological targets?
- Methodological Answer : Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate interactions with enzymes (e.g., COX-2, topoisomerase II). Parameterize the compound’s force field with Gaussian 09 for accurate charge distribution . Validate docking poses with MD simulations (NAMD/GROMACS) over 100 ns to assess stability . Compare results to crystallographic data of similar ligands (e.g., fluconazole for triazole analogs) .
Q. What strategies resolve contradictions in bioactivity data across different studies?
- Methodological Answer : Conduct meta-analysis of published data, focusing on variables:
- Experimental conditions : Solvent polarity, cell line passage number, incubation time .
- Structural analogs : Compare substituent effects (e.g., fluorophenyl vs. nitrophenoxy groups) .
- Assay specificity : Confirm target selectivity via CRISPR knockouts or enzymatic inhibition assays . Use statistical tools (ANOVA, Tukey’s HSD) to identify significant outliers .
Q. How can AI-driven platforms enhance the design of Imidazo[4,3-b][1,3]thiazole derivatives?
- Methodological Answer : Implement generative adversarial networks (GANs) trained on ChEMBL or PubChem datasets to propose novel derivatives with optimized ADMET profiles . Use COMSOL Multiphysics for reaction pathway simulations, integrating quantum mechanical calculations (DFT) to predict activation energies . Validate predictions with high-throughput screening (HTS) in smart laboratories .
Q. What mechanistic insights can be gained from studying the compound’s reactivity under varying electrochemical conditions?
- Methodological Answer : Perform cyclic voltammetry (CV) in aprotic solvents (e.g., DMF) to identify redox-active sites. Correlate oxidation potentials with DFT-calculated HOMO/LUMO energies . Investigate nucleophilic substitution pathways (e.g., thiol-disulfide exchange) via LC-MS/MS to track intermediate formation .
Methodological Considerations for Data Interpretation
- Statistical Frameworks : Use factorial design to isolate variable interactions (e.g., temperature vs. catalyst) .
- Ethical Data Linking : Adopt FAIR principles for integrating experimental and digital trace data (e.g., spectral libraries) .
- Theoretical Alignment : Ground hypotheses in heterocyclic chemistry principles (e.g., Baldwin’s rules for ring closure) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
